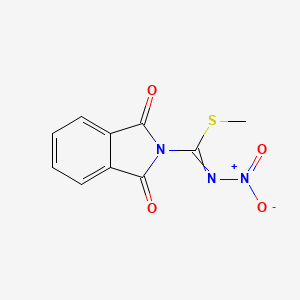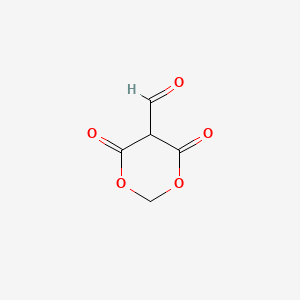
4,6-Dioxo-1,3-dioxane-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4,6-Dioxo-1,3-dioxane-5-carbaldehyde typically involves the reaction of Meldrum’s acid with formylating agents. One common method is the reaction of Meldrum’s acid with formic acid or formic anhydride in the presence of a catalyst . The reaction conditions often include mild temperatures and an inert atmosphere to prevent unwanted side reactions.
The purity and yield of the product can be optimized by controlling the reaction parameters and purification processes .
Chemical Reactions Analysis
4,6-Dioxo-1,3-dioxane-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents and conditions used in these reactions include mild temperatures, inert atmospheres, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,6-Dioxo-1,3-dioxane-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dioxo-1,3-dioxane-5-carbaldehyde involves its reactivity as an aldehyde and its ability to form stable intermediates in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction . For example, in biochemical studies, the compound may interact with enzymes and other biomolecules to modulate their activity and function .
Comparison with Similar Compounds
4,6-Dioxo-1,3-dioxane-5-carbaldehyde is unique due to its specific structure and reactivity. Similar compounds include:
Meldrum’s acid: The parent compound, which is widely used in organic synthesis.
Acyl Meldrum’s acids: Derivatives of Meldrum’s acid with acyl groups, which have different reactivity and applications.
Other dioxane derivatives: Compounds with similar ring structures but different functional groups, which can have varying chemical properties and uses.
These similar compounds highlight the versatility and importance of this compound in various fields of research and industry .
Properties
Molecular Formula |
C5H4O5 |
|---|---|
Molecular Weight |
144.08 g/mol |
IUPAC Name |
4,6-dioxo-1,3-dioxane-5-carbaldehyde |
InChI |
InChI=1S/C5H4O5/c6-1-3-4(7)9-2-10-5(3)8/h1,3H,2H2 |
InChI Key |
UUFRHOZNVCCZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(=O)C(C(=O)O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide](/img/structure/B13839671.png)

![8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)
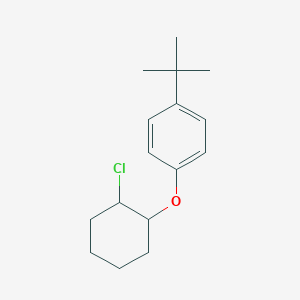
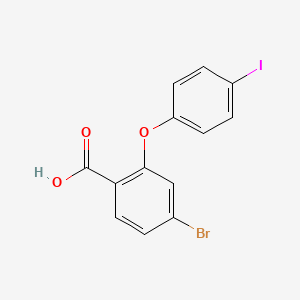
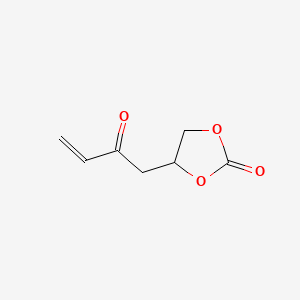
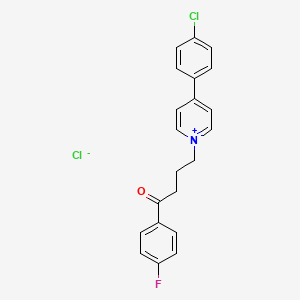
![ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13839701.png)
![N-[(4R)-4-Thiazolidinylcarbonyl]glycine](/img/structure/B13839712.png)
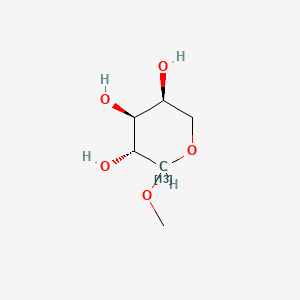
![[(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B13839722.png)
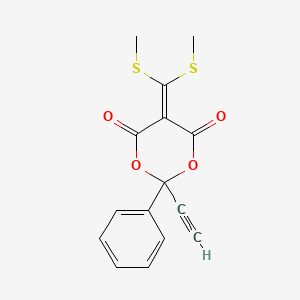
![tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate](/img/structure/B13839744.png)
